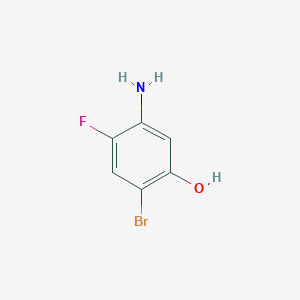

4-Bromo-2-fluoro-5-hydroxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

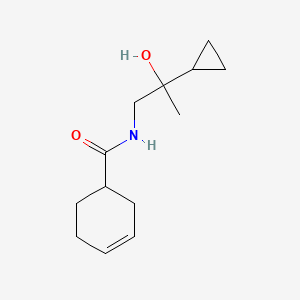

4-Bromo-2-fluoro-5-hydroxyaniline is a chemical compound with the molecular formula C6H5BrFNO . It has been found to inhibit the effects of VEGF, a property of value in the treatment of a number of disease states including cancer and rheumatoid arthritis . It is used for R&D purposes only .

Molecular Structure Analysis

The molecular weight of this compound is 206.01 . The structure of this compound can be represented as a benzene ring with a bromine atom (Br) at the 4th position, a fluorine atom (F) at the 2nd position, and a hydroxy group (-OH) at the 5th position .Wissenschaftliche Forschungsanwendungen

Microsomal Metabolism Study

Research indicates that halogenated anilines, including compounds related to 4-Bromo-2-fluoro-5-hydroxyaniline, are metabolized by rat liver microsomes. The metabolism involves side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines and azo derivatives. This suggests that this compound could be important in studies related to its metabolic fate and potential interactions in biological systems (Boeren et al., 1992).

Synthesis and Biological Activity

Another study focused on the synthesis of new compounds using 2-Bromo-4-fluoroaniline as a precursor, leading to the creation of molecules with significant antibacterial and antifungal activities. This demonstrates the potential of this compound in the development of new pharmaceuticals (Abdel‐Wadood et al., 2014).

Bioactivation Study

A study on the bioactivation of fluoroanilines, including derivatives similar to this compound, highlighted their conversion to reactive benzoquinoneimines in biological systems. This research is crucial for understanding the toxicological aspects and safety profile of halogenated anilines in medicinal chemistry (Rietjens & Vervoort, 1991).

Fluorescence Analysis

The fluorimetric determination of secondary amino acids demonstrated the superiority of reactions with fluorinated compounds, suggesting that this compound could be utilized in analytical chemistry for the sensitive detection of amino acids (Imai & Watanabe, 1981).

Safety and Hazards

4-Bromo-2-fluoro-5-hydroxyaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of novel analogs for the investigation of the structure-activity relationship of the inhibition of tnf-alpha, il-1beta, and il-6 . These targets play a crucial role in immune response and inflammation.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 5-Amino-2-bromo-4-fluorophenol may interact with its targets through bond formation, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its potential role in the synthesis of inhibitors for tnf-alpha, il-1beta, and il-6 , it may be involved in the regulation of immune response and inflammation pathways.

Pharmacokinetics

Its physical properties such as melting point (103-107°c) and boiling point (2887±400°C at 760 mmHg) suggest that it may have good thermal stability .

Result of Action

Based on its potential role in the synthesis of inhibitors for tnf-alpha, il-1beta, and il-6 , it may contribute to the regulation of immune response and inflammation.

Action Environment

The action of 5-Amino-2-bromo-4-fluorophenol can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by its storage recommendation of being sealed in a dry, room temperature environment .

Eigenschaften

IUPAC Name |

5-amino-2-bromo-4-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRKNRDHHLEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2746882.png)

![N-([2,3'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2746885.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2746886.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2746887.png)

![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2746889.png)

![6-(2-Methylpropyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2746892.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2746895.png)

![N-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746896.png)

![ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate](/img/structure/B2746897.png)

![Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2746898.png)